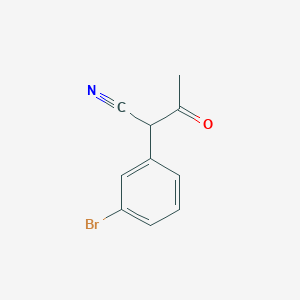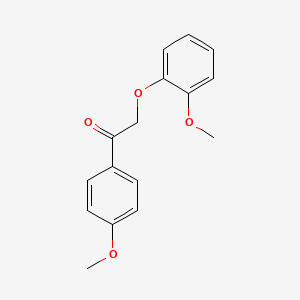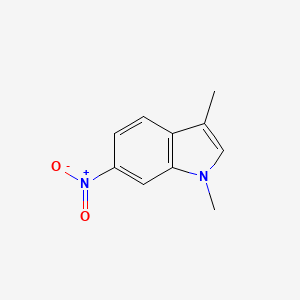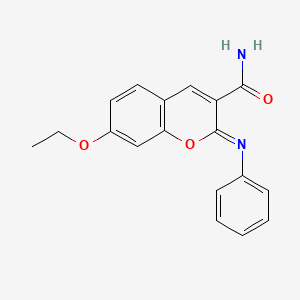
2-(3-Bromophenyl)-3-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)-3-oxobutanenitrile (2-BPBON) is an organic compound with a molecular weight of about 218.12 g/mol. It is a colorless solid, with a melting point of about 70 °C. It is a derivative of bromobenzene, and is used in the synthesis of various organic compounds. 2-BPBON has a wide range of applications in the field of organic synthesis and has been studied extensively in the past few years.
Wissenschaftliche Forschungsanwendungen
Intramolecular Hydrogen Bonding : Studies on β-ketoarylhydrazones, a class of compounds including derivatives of 3-oxobutanenitrile, reveal the significance of intramolecular hydrogen bonds assisted by resonance. These hydrogen bonds are influenced by substituents in the heterodienic fragment, with their strength varying based on the electronic and steric properties of these substituents (Bertolasi et al., 1999).
Synthesis of Heterocycles : The compound 4-Phenyl-3-oxobutanenitrile, a closely related derivative, is used as a starting material for synthesizing various polyfunctionally substituted heterocycles, indicating its versatility in organic synthesis (Khalik, 1997).
Biological Activity : Certain derivatives of 3-oxobutanenitrile demonstrate biological activity against bacteria, filamentous fungi, and tumor cells. This highlights the potential of these compounds in pharmacological and medicinal chemistry applications (Černuchová et al., 2005).
Antimicrobial Activity : The synthesis of novel derivatives like 2-[5-(R-Benzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile has shown promising antimicrobial activity, especially against gram-positive bacteria (Horishny & Matiichuk, 2020).
Olfactory Properties : Derivatives of 3-oxobutanenitrile have been found to possess unique olfactory properties, useful in the development of fragrances and odorants (Hauser et al., 2018).
Synthesis of Pharmaceutically Relevant Compounds : The compound has been used in the synthesis of chromeno[2,3-b]quinoline derivatives, indicating its role in creating complex organic structures relevant in pharmaceutical research (Han et al., 2015).
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSRFDBOLZEERT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)



![4-(2-Isopropyl-5-methylphenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2403836.png)
![N-(3-acetylphenyl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2403839.png)


![3-Amino-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2403843.png)


![N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2403849.png)
